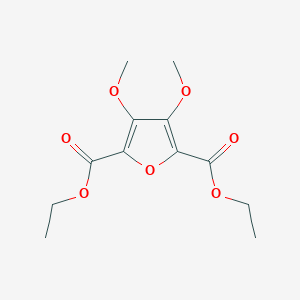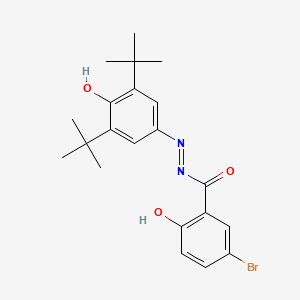
2-Cyano-3-(3-nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a pyridinylmethyl group attached to a propenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenamide Backbone: The starting material, 3-nitrobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid.
Amidation Reaction: The resulting (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid is then reacted with 3-pyridinylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Industrial Production Methods
Industrial production methods for (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (2E)-2-cyano-3-(3-aminophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid and 3-pyridinylmethylamine.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-cyano-3-(4-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(4-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its reactivity and biological activity. The presence of the cyano group also adds to its versatility in chemical reactions.
Propiedades
Fórmula molecular |
C16H12N4O3 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H12N4O3/c17-9-14(7-12-3-1-5-15(8-12)20(22)23)16(21)19-11-13-4-2-6-18-10-13/h1-8,10H,11H2,(H,19,21)/b14-7+ |
Clave InChI |
QJCYWRWXVSCNQA-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)


![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)




![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)

![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)

